molecular formula C31H52O2S B165404 1-Thio-alpha-tocopherol CAS No. 133869-30-4

1-Thio-alpha-tocopherol

Cat. No. B165404
M. Wt: 488.8 g/mol
InChI Key: PHDCNCCBUMXPPQ-CEFNRUSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thio-alpha-tocopherol is a synthetic compound that belongs to the family of vitamin E. It is also known as monothio-alpha-tocopherol or 2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-thiol. This compound has been synthesized in the laboratory to investigate its potential as an antioxidant and its effects on human health.

Mechanism Of Action

The mechanism of action of 1-Thio-alpha-tocopherol is similar to that of alpha-tocopherol. It acts as a free radical scavenger, which means that it can neutralize free radicals in the body before they can cause damage to cells and tissues. This compound can also regenerate other antioxidants in the body, such as vitamin C, which further enhances its antioxidant activity.

Biochemical And Physiological Effects

Studies have shown that 1-Thio-alpha-tocopherol has several biochemical and physiological effects on the body. It can reduce oxidative stress, inflammation, and DNA damage, which are all associated with various diseases. This compound can also improve lipid metabolism, which can help prevent cardiovascular disease. Additionally, it has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Thio-alpha-tocopherol in lab experiments is its high antioxidant activity, which makes it a potent tool for studying oxidative stress and its effects on cells and tissues. However, one limitation of this compound is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several future directions for research on 1-Thio-alpha-tocopherol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans. Finally, research is needed to explore the potential of 1-Thio-alpha-tocopherol as a food additive or supplement, which could provide health benefits to consumers.

Synthesis Methods

The synthesis of 1-Thio-alpha-tocopherol involves the reaction of alpha-tocopherol with thiourea and hydrogen peroxide in the presence of a catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

1-Thio-alpha-tocopherol has been extensively studied in scientific research for its potential as an antioxidant and its effects on human health. It has been shown to have a higher antioxidant activity than alpha-tocopherol, which is a well-known antioxidant. This compound has been investigated for its potential to prevent oxidative damage to cells and tissues, which is associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

133869-30-4

Product Name

1-Thio-alpha-tocopherol

Molecular Formula

C31H52O2S

Molecular Weight

488.8 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrothiochromen-6-yl] acetate

InChI

InChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1

InChI Key

PHDCNCCBUMXPPQ-CEFNRUSXSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@@](S2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C)C

SMILES

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C

Canonical SMILES

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C

synonyms

1-thio-alpha-tocopherol

Origin of Product

United States

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